Hexacosa-11,13-diynoic acid
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Overview
Description
Hexacosa-11,13-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 11th and 13th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-11,13-diynoic acid typically involves the coupling of shorter alkyne-containing precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexacosa-11,13-diynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexacosa-11,13-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential role in modulating biological membranes and lipid bilayers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexacosa-11,13-diynoic acid involves its interaction with biological membranes and lipid bilayers. The presence of the triple bonds allows the compound to modulate the fluidity and permeability of membranes, which can affect various cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Hexacosa-11,13-diynoic acid can be compared with other long-chain fatty acids that contain triple bonds, such as:
Hexacosa-9,11-dienoic acid: Similar in structure but with double bonds instead of triple bonds.
Pentacosa-10,12-diynoic acid: Another long-chain fatty acid with triple bonds at different positions.
The uniqueness of this compound lies in its specific positioning of the triple bonds, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
178736-18-0 |
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Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
hexacosa-11,13-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-12,17-25H2,1H3,(H,27,28) |
InChI Key |
TUNUPQVXHMSQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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